![molecular formula C17H17ClN2O2S2 B2541511 5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 747411-10-5](/img/structure/B2541511.png)
5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one" is a chemical entity that appears to be related to a class of thieno[2,3-d]pyrimidin-4-one derivatives. These derivatives are of interest due to their potential biological activities, particularly as antimicrobial agents. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds studied within these papers.
Synthesis Analysis
The synthesis of related compounds, as described in the second paper, involves starting with a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivative and performing various condensation reactions with aniline derivatives or phenyl hydrazine to yield N-substituted derivatives. Additionally, reactions with hydrazine hydrate followed by treatment with phenylisocyanate or phenylisothiocyanate derivatives produce semicarbazides and thiosemicarbazide derivatives. These methods could potentially be adapted for the synthesis of the compound , although the exact synthesis route for this specific compound is not detailed in the provided papers .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system containing both sulfur and nitrogen atoms. The first paper provides insights into the molecular structure of a related compound through spectroscopic techniques such as FT-IR and FT-Raman. The equilibrium geometry and vibrational wave numbers were computed using density functional theory, which could be relevant for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from the molecular docking results and MEP analysis provided in the first paper. The negative charge distribution around the C≡N group and the positive regions over the phenyl and pyrimidine rings suggest potential sites for chemical reactions. The sulfur atoms' lone pairs are also mentioned to prefer orientations away from the pyrimidine ring and C≡N group, indicating possible conformational preferences that could influence reactivity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one" are not directly provided, the related compounds' properties can offer some insights. The nonlinear optical behavior and stability arising from hyperconjugative interactions and charge delocalization are discussed in the first paper, which could be relevant to the compound's physical properties. The antimicrobial activities of similar compounds, as evaluated in the second paper, suggest potential biological applications, which are often related to the chemical properties of these molecules .
Scientific Research Applications
Synthesis and Structural Characterization
Thieno[2,3-d]pyrimidin-4-one derivatives, including compounds with substitutions similar to the one , have been synthesized and characterized for their structural properties. These compounds are often synthesized through reactions involving active methylene compounds, leading to heterocycles like 4-hydroxy and 4-mercaptopyrimidine, and pyrimidinone derivatives (Shibuya, 1984). The synthesis processes highlight the chemical versatility of the thieno[2,3-d]pyrimidin-4-one core and its potential for modifications to explore biological activities.
Antimicrobial and Antifungal Activities
Studies on thieno[2,3-d]pyrimidin-4-one derivatives have demonstrated their potential as antimicrobial and antifungal agents. For instance, derivatives have been synthesized with varying functional groups to investigate their antimicrobial activities against a range of gram-positive and gram-negative bacteria, showing promising inhibitory activities compared to standard drugs (Patel & Patel, 2012). These findings suggest the potential of the core structure in developing new antimicrobial agents, including those with the specific substitutions mentioned.
Anticancer Activities
Research has also explored the anticancer potential of thieno[2,3-d]pyrimidin-4-one derivatives. Novel derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines. The studies have shown that the presence of specific substituents at the 5-position of the pyrimidine ring can significantly influence cytotoxicity, offering insights into designing more effective anticancer agents (Stolarczyk et al., 2018).
properties
IUPAC Name |
5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-2-22-9-5-8-20-16(21)14-12(10-24-15(14)19-17(20)23)11-6-3-4-7-13(11)18/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWWTLYCUDJEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

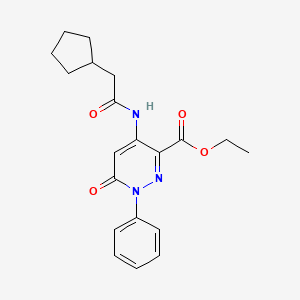
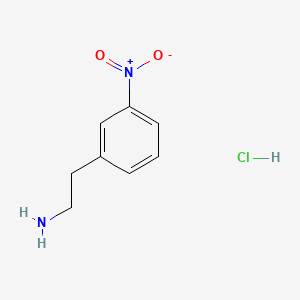
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)
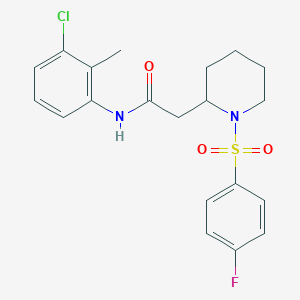
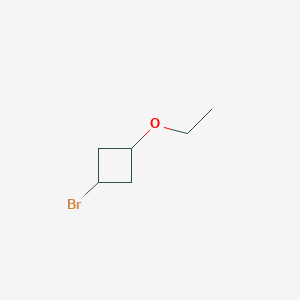
![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)
![[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2541444.png)
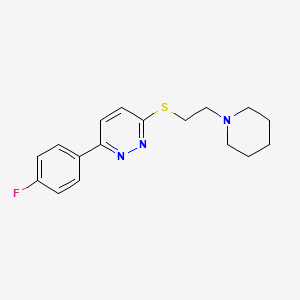
![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)
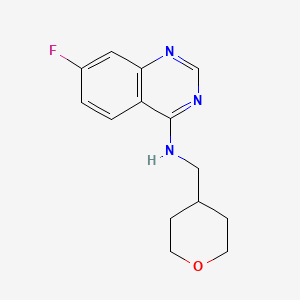
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2541450.png)